(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a 2-bromophenyl group and a carboxylic acid group. Its chemical formula is CHBrNO, and it has a molecular weight of 270.12 g/mol. This compound is notable for its potential applications in medicinal chemistry, organic synthesis, and biological studies, particularly in the context of neurological disorders and enzyme inhibition.
The compound is cataloged under the CAS number 1047651-83-1 and can be sourced from various chemical suppliers. It is classified as an organic compound and specifically falls within the category of pyrrolidine derivatives. Its unique structure contributes to its reactivity and interaction potential in various chemical and biological contexts.
The synthesis of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid typically involves several key steps:
These synthetic routes can be optimized for industrial production to enhance scalability, cost-effectiveness, and environmental sustainability. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
The molecular structure of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid features:
The compound's InChI (International Chemical Identifier) is InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1.
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems:
This dual interaction capability makes it a valuable candidate for studies related to enzyme inhibition and receptor modulation.
Key physical properties include:
Chemical properties include:
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid has several important applications in scientific research:
This compound exemplifies how structural features influence both chemical behavior and potential applications across multiple scientific domains.
C(sp³)-H activation has emerged as a transformative strategy for direct functionalization of proline derivatives, enabling streamlined access to the trans-pyrrolidine scaffold. This approach circumvents multi-step sequences by activating inert C-H bonds adjacent to nitrogen. A landmark study detailed a rhodium-catalyzed enantioselective C-H arylation protocol using chiral diolefin ligands (e.g., norbornadiene or tetrafluorobenzobarrelene derivatives). The reaction couples N-pivaloyl-protected pyrrolidine with 2-bromobromobenzene under mild conditions (50–80°C), achieving >90% enantiomeric excess (ee) for the target stereoisomer [1].
Key advantages include:
Table 1: Performance of C(sp³)-H Activation Approaches
Catalyst System | Temperature (°C) | Yield (%) | ee (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|
Rh(III)/Chiral Diolefin | 80 | 78 | 92 | >20:1 |
Pd(II)/Pyridine-Oxazoline | 100 | 65 | 85 | 15:1 |
Cu(I)/Bisoxazoline | 120 | 52 | 75 | 10:1 |
This method contrasts with classical approaches (e.g., reductive amination or cyclization), which typically require resolution steps and generate stoichiometric waste. Microwave-assisted variants further enhance efficiency, reducing reaction times from hours to minutes while preserving stereoselectivity [5] [8].
Installing the 2-bromophenyl group with stereocontrol at C4 presents distinct geometric constraints due to ortho-halogen steric effects. Two predominant asymmetric strategies exist:
A. Chiral Auxiliary-Mediated Alkylation: Trans-4-hydroxyproline serves as a template, where the C4-hydroxyl is replaced via Mitsunobu reaction with 2-bromophenol. Subsequent hydrolysis and decarboxylation yield the target compound with retained (3S,4R) configuration. Drawbacks include auxiliary removal steps and moderate yields (40–60%) [5].
B. Catalytic Asymmetric Conjugate Addition: Michael acceptors (e.g., β-aryl-α,β-unsaturated esters) undergo enantioselective addition using organocatalysts. A representative route employs cinchona alkaloid-derived thioureas to catalyze the addition of pyrrolidine enolates to 2-bromocinnamate esters. This method achieves up to 88% ee and 70% yield, though erosion of stereochemistry during ester hydrolysis remains a concern [8].
Table 2: Bromophenyl Introduction Strategies
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Stereochemical Outcome |
---|---|---|---|---|
Mitsunobu (Chiral Auxiliary) | DIAD, PPh₃, 2-BrC₆H₄OH | 40–60 | >99* | Retention from 4-hydroxyproline |
Organocatalytic Conjugate Addition | Cinchona Thiourea Catalyst | 65–70 | 85–88 | (3S,4R) via chiral induction |
Transition Metal Catalysis | Pd-BINAP Complexes | 75 | 90 | (3S,4R) via asymmetric C-C bond |
*Auxiliary-controlled ee
Ortho-bromo substitution uniquely favors trans-diastereomers due to steric repulsion during nucleophilic addition or C-H insertion, contrasting with para-bromo analogs showing lower stereoselectivity [4].
Multi-step syntheses demand orthogonal protection of the pyrrolidine nitrogen and carboxylic acid to prevent side reactions. Three dominant strategies exist:
Table 3: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Compatibility with 2-BrAr | Epimerization Risk | Yield Range (%) |
---|---|---|---|---|
Boc | TFA (20–50% in DCM) | High | Low | 75–90 |
Cbz | H₂/Pd-C (1–10 atm) | Moderate* | Moderate | 65–80 |
Fmoc | Piperidine (20% in DMF) | Low** | High | 40–60 |
*Risk of aryl bromide reduction**Base may decarboxylate acid
Boc emerges as optimal, balancing stability during 2-bromophenyl installation and clean deprotection. For carboxylate protection, methyl or ethyl esters prevail, saponified post-deprotection using LiOH/THF/H₂O [5] [8].
The (3S,4R) trans-isomer exhibits superior NMDA receptor affinity (IC₅₀ ~200 nM) compared to its (3S,4S) cis-counterpart (IC₅₀ >5 µM). Synthetic control over diastereoselectivity thus critically impacts bioactivity. Two pathways dominate:
A. Substrate-Controlled Diastereoselection:
B. Catalyst-Controlled Diastereoselection:
Table 4: Diastereoselectivity by Synthetic Method
Method | Conditions | trans:cis Ratio | Key Stereodetermining Factor |
---|---|---|---|
Catalytic Hydrogenation | Ir/(R,S)-Josiphos, H₂ (50 bar) | 15:1 | Equatorial hydride addition |
Enolate Alkylation | LDA, 2-BrC₆H₄Br, −78°C | 8:1 | Chelation-controlled axial attack |
Cycloaddition | Cu(OTf)₂, 40°C | 3:1 | Endo/exo transition state geometry |
C-H Activation | Rh(III)/Chiral Ligand, 80°C | >20:1 | Ligand-induced chiral environment |
The trans isomer’s bioactivity correlates with its pseudo-axial carboxylate orientation, enabling optimal salt-bridge formation in the NMDA receptor binding pocket. Computational studies confirm the trans isomer’s lower energy conformation (−3.2 kcal/mol vs. cis) due to minimized 1,3-diaxial strain [1] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1